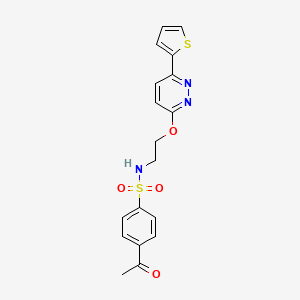
4-acetyl-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, thiophene-substituted chalcones were cyclised with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines . These were then refluxed with acetylacetone to obtain pyrimidopyrimidines . Nucleophilic substitution reactions were carried out with aniline to obtain the final compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A variety of heterocyclic compounds, including those with the benzenesulfonamide moiety, have been synthesized to explore their antimicrobial, anticancer, and enzyme inhibitory effects. For instance, compounds have been developed to target microbial pathogens and cancer cell lines, indicating the potential for therapeutic applications (Sarvaiya, Gulati, & Patel, 2019), (Küçükgüzel et al., 2013).
Research has also focused on the synthesis of benzenesulfonamide derivatives for inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. These studies suggest significant inhibitory effects on different isoenzymes, underscoring the chemical's potential in treating diseases related to enzyme dysfunction (Gul et al., 2016).
Antitumor and Anticancer Potential
Novel compounds derived from benzenesulfonamide have shown promising antitumor activity, surpassing that of known drugs in some cases. This suggests their potential in developing new anticancer therapies (Alqasoumi et al., 2009).
Additionally, the exploration of these compounds in biological evaluations against various cancer cell lines indicates a broad spectrum of activity. This includes studies on molecular docking and Density Functional Theory (DFT) calculations to understand their interaction with biological targets (Fahim & Shalaby, 2019).
Enzyme Inhibition for Disease Treatment
- Benzenesulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer’s disease treatment. This demonstrates their potential as multifunctional agents in managing neurodegenerative disorders (Makhaeva et al., 2020).
Herbicidal and Agricultural Applications
- Some studies have focused on the herbicidal activities of novel pyridazine derivatives, highlighting the potential of benzenesulfonamide-based compounds in agriculture for controlling weed growth and enhancing crop production (Xu et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-13(22)14-4-6-15(7-5-14)27(23,24)19-10-11-25-18-9-8-16(20-21-18)17-3-2-12-26-17/h2-9,12,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBNPRVYEYTGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)
![(2R)-3-[(2-aminophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2833611.png)
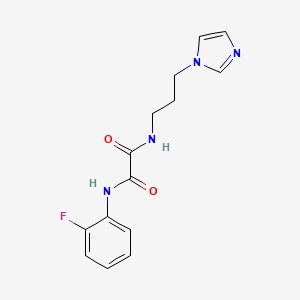
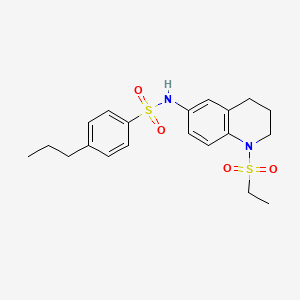
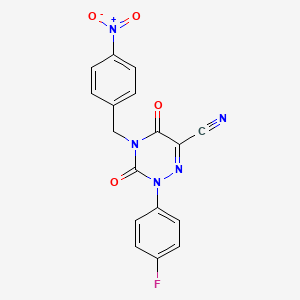
![1H-isochromene-1,3,4-trione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2833622.png)

![1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2833626.png)

![2-methyl-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B2833628.png)
![11-[(4-Methoxyphenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2833629.png)
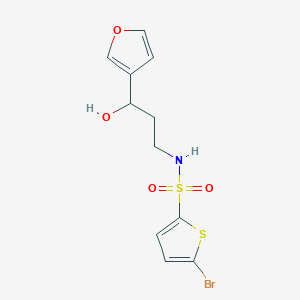
![Ethyl 4-(2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2833632.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2833633.png)
